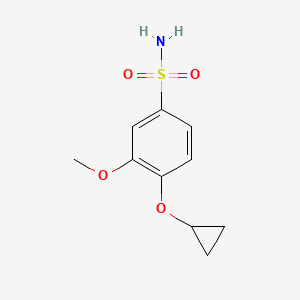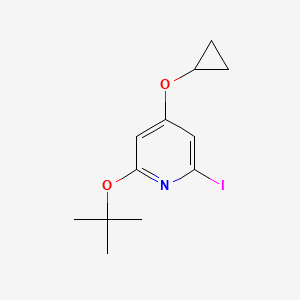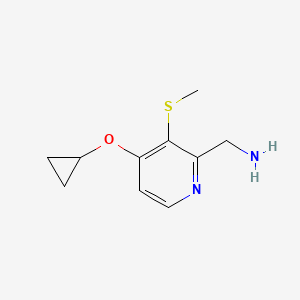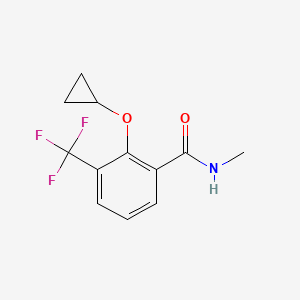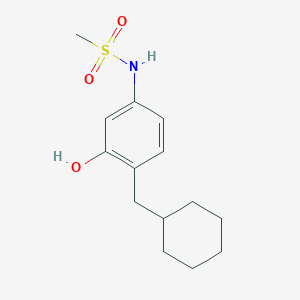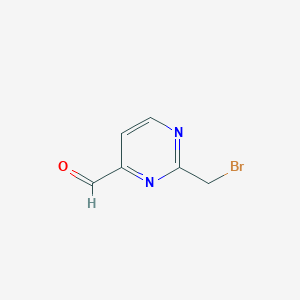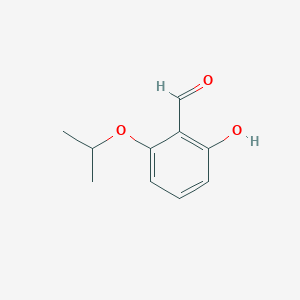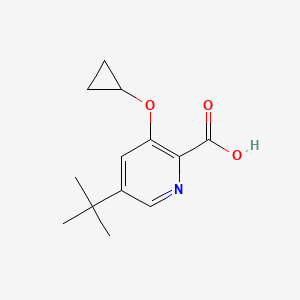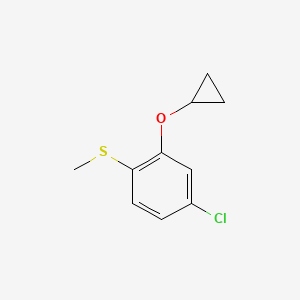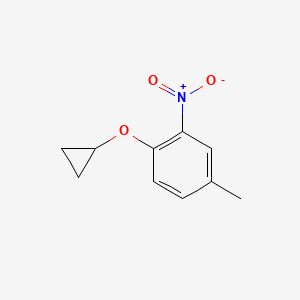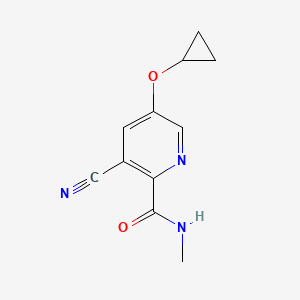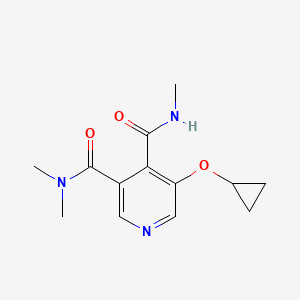
5-Cyclopropoxy-N3,N3,N4-trimethylpyridine-3,4-dicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Cyclopropoxy-N3,N3,N4-trimethylpyridine-3,4-dicarboxamide is a chemical compound with the molecular formula C13H17N3O3 and a molecular weight of 263.295 g/mol . This compound is characterized by its unique structure, which includes a cyclopropoxy group and a pyridine ring substituted with trimethyl and dicarboxamide groups.
Méthodes De Préparation
The synthesis of 5-Cyclopropoxy-N3,N3,N4-trimethylpyridine-3,4-dicarboxamide involves several steps. The synthetic route typically starts with the preparation of the pyridine ring, followed by the introduction of the cyclopropoxy group and the trimethyl and dicarboxamide substituents. The reaction conditions often involve the use of specific reagents and catalysts to facilitate the desired transformations. Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity .
Analyse Des Réactions Chimiques
5-Cyclopropoxy-N3,N3,N4-trimethylpyridine-3,4-dicarboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential interactions with biological targets. In medicine, it could be investigated for its pharmacological properties. In industry, it may be used in the development of new materials or as a reagent in various chemical processes .
Mécanisme D'action
The mechanism of action of 5-Cyclopropoxy-N3,N3,N4-trimethylpyridine-3,4-dicarboxamide involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the pathways involved. The exact molecular targets and pathways are subjects of ongoing research and may vary depending on the specific application .
Comparaison Avec Des Composés Similaires
5-Cyclopropoxy-N3,N3,N4-trimethylpyridine-3,4-dicarboxamide can be compared with other similar compounds, such as N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide . These compounds share structural similarities but may differ in their chemical properties and applications. The uniqueness of this compound lies in its specific substituents and the resulting chemical behavior .
Propriétés
Formule moléculaire |
C13H17N3O3 |
|---|---|
Poids moléculaire |
263.29 g/mol |
Nom IUPAC |
5-cyclopropyloxy-3-N,3-N,4-N-trimethylpyridine-3,4-dicarboxamide |
InChI |
InChI=1S/C13H17N3O3/c1-14-12(17)11-9(13(18)16(2)3)6-15-7-10(11)19-8-4-5-8/h6-8H,4-5H2,1-3H3,(H,14,17) |
Clé InChI |
VWMSGKBURGWPEL-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)C1=C(C=NC=C1C(=O)N(C)C)OC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


